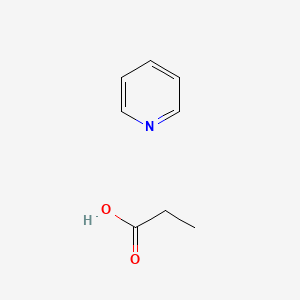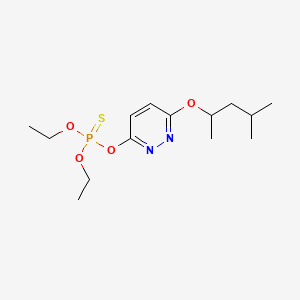
O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate: is a complex organophosphorus compound. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a 1,3-dimethylbutoxy group and a phosphorothioate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate typically involves multiple steps:
Formation of the Pyridazine Ring: The initial step involves the synthesis of the pyridazine ring. This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Substitution with 1,3-Dimethylbutoxy Group: The pyridazine ring is then substituted with a 1,3-dimethylbutoxy group. This step often requires the use of a strong base to deprotonate the pyridazine, followed by the addition of the 1,3-dimethylbutyl halide.
Introduction of the Phosphorothioate Group: The final step involves the introduction of the phosphorothioate group. This is typically done by reacting the substituted pyridazine with diethyl phosphorochloridothioate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phosphorothioate moiety, leading to the formation of oxon derivatives.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphorus atom, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxon derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phosphorothioates.
科学的研究の応用
O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving dysregulated enzyme activity.
Industry: It is used in the development of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
作用機序
The mechanism of action of O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate involves the inhibition of specific enzymes. The phosphorothioate group interacts with the active site of the enzyme, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity. This interaction disrupts normal cellular processes, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- O,O-Diethyl O-(4-nitrophenyl) phosphorothioate
- O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate
Comparison
Compared to these similar compounds, O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
53605-02-0 |
|---|---|
分子式 |
C14H25N2O4PS |
分子量 |
348.40 g/mol |
IUPAC名 |
diethoxy-[6-(4-methylpentan-2-yloxy)pyridazin-3-yl]oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H25N2O4PS/c1-6-17-21(22,18-7-2)20-14-9-8-13(15-16-14)19-12(5)10-11(3)4/h8-9,11-12H,6-7,10H2,1-5H3 |
InChIキー |
ZXMFDUSSIIMFRL-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(OCC)OC1=NN=C(C=C1)OC(C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


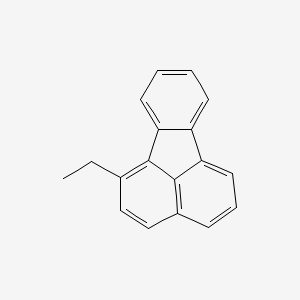
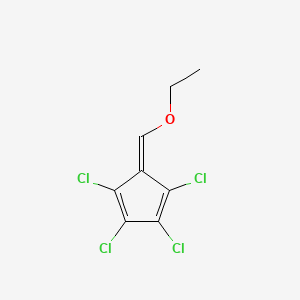
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)
![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)


![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)
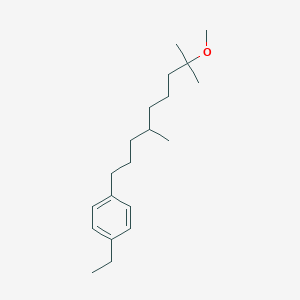

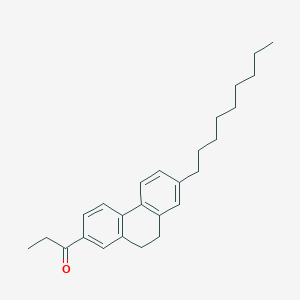
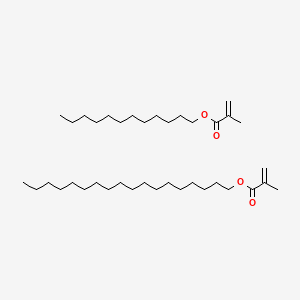
![Acetamide, N-[3-(pentyloxy)phenyl]-](/img/structure/B14644134.png)
